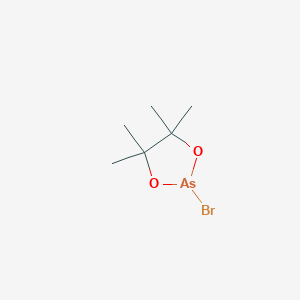
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a bromine atom and a dioxarsolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxarsolane with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of arsenic-containing reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Oxidized forms of the compound, including arsenic oxides.
Reduction Reactions: Reduced arsenic-containing species.
Applications De Recherche Scientifique
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane involves its interaction with molecular targets through its bromine and arsenic atoms. The bromine atom can participate in electrophilic substitution reactions, while the arsenic atom can form bonds with various nucleophiles. These interactions can lead to the modulation of biological pathways and the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane is unique due to the presence of both bromine and arsenic atoms within its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61381-29-1 |
|---|---|
Formule moléculaire |
C6H12AsBrO2 |
Poids moléculaire |
270.98 g/mol |
Nom IUPAC |
2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C6H12AsBrO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3 |
Clé InChI |
MFNDRCYWSZQLRG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O[As](O1)Br)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


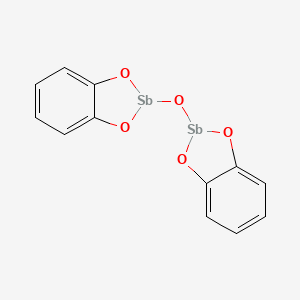
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
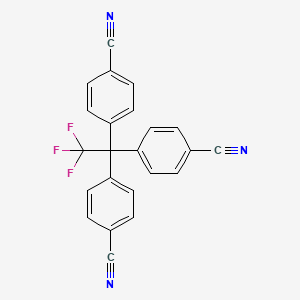

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)

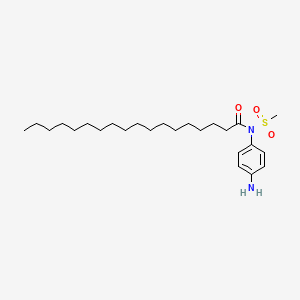
![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
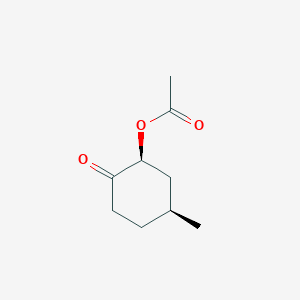
![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)


